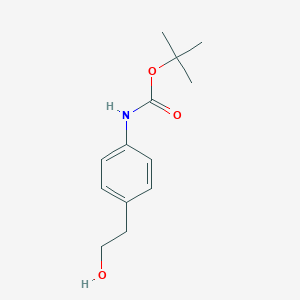

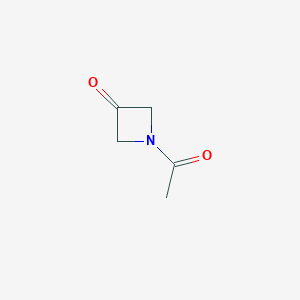

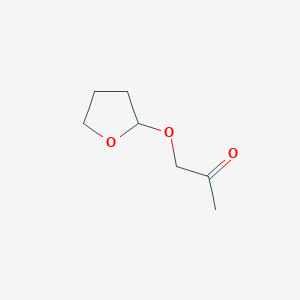

![molecular formula C8H16N2 B180270 (S)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-63-1](/img/structure/B180270.png)

(S)-Octahydro-pyrido[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Many methods exist for the organic synthesis of pyrazine and its derivatives . For instance, one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .Molecular Structure Analysis

The structure of pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . Due to the presence of nitrogen, pyrazine and its derivatives exhibit a wide range of chemical properties .Chemical Reactions Analysis

Pyrazine and its derivatives have been reported as effective corrosion inhibitors . They function as mixed-type inhibitors for steel and Al and Mg alloys .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Applications De Recherche Scientifique

3. Neurological Applications

Specific Scientific Field

Neuropharmacology and Neurodegenerative Diseases

(S)-Octahydro-pyrido[1,2-a]pyrazine

may modulate neurotransmitter receptors or protect neurons from oxidative stress, making it relevant for neuroprotection.

Experimental Procedures

Animal models (e.g., mice, rats) are used to study the compound’s effects on neurotransmission, synaptic plasticity, and neuroinflammation. Behavioral tests assess cognitive function and motor skills.

Results

The compound may enhance memory, reduce neuroinflammation, or protect against neurodegeneration. Quantitative data includes behavioral scores, neurotransmitter levels, and histological analyses.

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

References:

- Abdelghani, Z., Hourani, N., Zaidan, Z., Dbaibo, G., Mrad, M., & Hage-Sleiman, R. (2021). Therapeutic applications and biological activities of bacterial bioactive extracts. Archives of Microbiology, 203(8), 4755–4776

- Gaynes, R. (2017). The discovery of penicillin—New insights after more than 75 years of clinical use. Emerging Infectious Diseases, 23(5), 849–853

- Siddiqui, B. S., Gulzar, T., Begum, S., & Afshan, F. (2014). Isolation and structure elucidation of bioactive constituents from the aerial parts of Artemisia scoparia. Natural Product Research, 28(21), 1937–1941

Safety And Hazards

Pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHPOXROAPYCGT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Octahydro-pyrido[1,2-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)

![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)